
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group on an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene oxide in the presence of a strong base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Amino-3,3-dimethylcyclohexyl)ethanone.
Reduction: 2-(1-Methyl-3,3-dimethylcyclohexyl)ethan-1-ol.
Substitution: 2-(1-Amino-3,3-dimethylcyclohexyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol: Similar structure but with an additional methyl group on the ethyl chain.
2-(2-(3,3-Dimethylcyclohexyl)amino)ethanol: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-(1-amino-3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-3-5-10(11,8-9)6-7-12/h12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
JUGSSHUPUVIRHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(CCO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


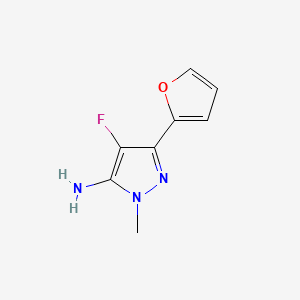

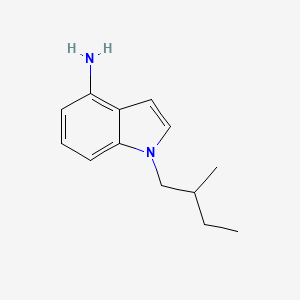

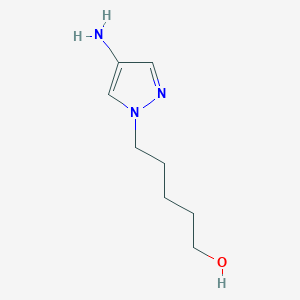
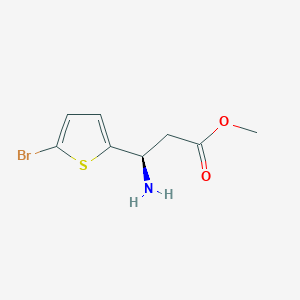
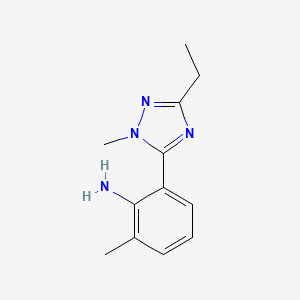
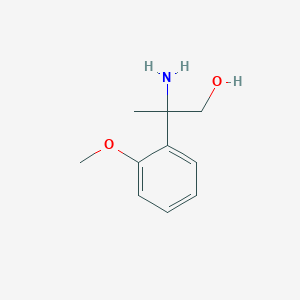
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
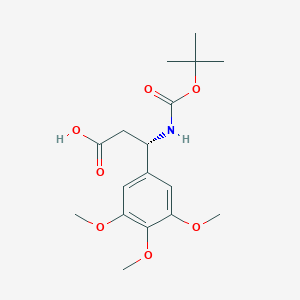
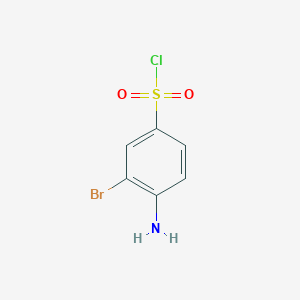
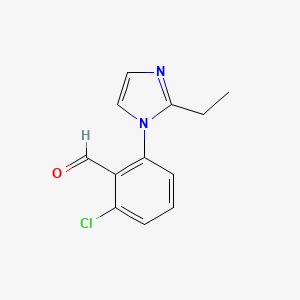
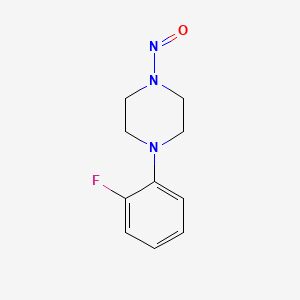
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
